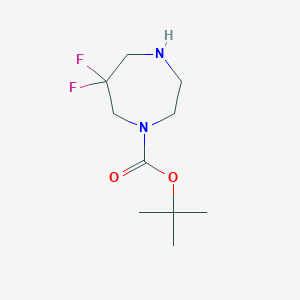

Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Description

Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate (CAS: 1314923-32-4) is a fluorinated diazepane derivative featuring a seven-membered 1,4-diazepane ring with two fluorine atoms at the 6,6-positions and a tert-butyl carbamate (Boc) protecting group at the 1-position. This compound serves as a critical building block in medicinal chemistry and organic synthesis, particularly for introducing fluorine substituents into nitrogen-containing heterocycles. Fluorination at the 6,6-positions enhances metabolic stability and modulates electronic properties, making it valuable in drug discovery .

Properties

IUPAC Name |

tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-13-6-10(11,12)7-14/h13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELRSCXQUXCUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718845 | |

| Record name | tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166820-07-0 | |

| Record name | tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fluorination of Diazepane Precursor

- Starting Material: 6-halo-1,4-diazepane (e.g., 6-chloro-1,4-diazepane)

- Fluorinating Agent: Potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF)

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Typically 50–80°C

- Time: 12–24 hours

- Notes: Higher temperatures increase reaction rate but may cause side reactions, including partial deprotection or ring opening. Reaction progress monitoring via thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended to optimize yield and purity.

Boc Protection of Fluorinated Diazepane

- Reagents: Di-tert-butyl dicarbonate (Boc₂O), base (e.g., triethylamine)

- Solvent: THF or DCM

- Temperature: Room temperature to 40°C

- Time: 4–12 hours

- Procedure: The fluorinated diazepane intermediate is dissolved in the solvent, base is added, followed by Boc₂O. The mixture is stirred until completion, then worked up by aqueous extraction and purification by column chromatography.

Experimental Data and Optimization Parameters

| Parameter | Typical Range | Impact on Yield and Purity | Comments |

|---|---|---|---|

| Temperature | 50–80°C (fluorination) | Higher temp accelerates fluorination but risks side reactions | Optimal ~65°C balances rate and selectivity |

| Solvent | DMF, DMSO (fluorination); THF, DCM (Boc protection) | Polar aprotic solvents increase fluoride nucleophilicity | Solvent purity critical to avoid hydrolysis |

| Reaction Time | 12–24 hours (fluorination); 4–12 hours (Boc protection) | Longer times improve conversion but may degrade sensitive intermediates | TLC or LC-MS monitoring advised |

| Base Concentration | Stoichiometric to slight excess | Sufficient base needed for Boc protection without side reactions | Triethylamine commonly used |

Representative Synthetic Procedure (Adapted from Related Fluorinated Diazepane Syntheses)

Fluorination Step:

In a dry flask, 6-chloro-1,4-diazepane (1 equiv) is dissolved in anhydrous DMF. Potassium fluoride (3 equiv) is added, and the mixture is stirred at 65°C under nitrogen atmosphere for 18 hours. Reaction progress is monitored by LC-MS. Upon completion, the mixture is cooled and diluted with water, then extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield 6-fluoro-1,4-diazepane.Boc Protection Step:

The fluorinated diazepane intermediate is dissolved in dry THF. Triethylamine (1.2 equiv) is added followed by dropwise addition of di-tert-butyl dicarbonate (1.1 equiv) at 0°C. The reaction mixture is stirred at room temperature for 6 hours. After completion, the reaction is quenched with water, extracted with DCM, washed, dried, and purified by silica gel chromatography to afford tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate.Difluorination (if required):

For the 6,6-difluoro derivative, further fluorination can be carried out using electrophilic fluorinating agents such as Selectfluor or Deoxo-Fluor under controlled conditions to introduce the second fluorine atom at the 6-position.

Research Findings and Notes

- Fluorination efficiency depends heavily on the leaving group and the fluorinating agent used. Potassium fluoride in polar aprotic solvents is effective for nucleophilic substitution on diazepane rings.

- Boc protection is a well-established method for protecting amines during multi-step syntheses and is compatible with fluorinated intermediates.

- Reaction monitoring and purification are critical to avoid decomposition or side reactions, especially with sensitive fluorinated compounds.

- Literature reports indicate yields ranging from 60% to near quantitative depending on reaction optimization and purification methods.

- The difluorinated analog requires careful control of fluorination conditions to avoid over-fluorination or ring degradation.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Fluorination | KF or TBAF, DMF/DMSO, 50–80°C, 12–24 h | 60–90% | Monitor to avoid side reactions |

| Boc Protection | Boc₂O, triethylamine, THF/DCM, RT, 4–12 h | 70–95% | Standard amine protection, mild conditions |

| Difluorination | Selectfluor or Deoxo-Fluor, controlled temp | Variable | Requires optimization, sensitive step |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: Products with different functional groups replacing the fluorine atoms.

Hydrolysis: Formation of 6,6-difluoro-1,4-diazepane-1-carboxylic acid.

Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.

Scientific Research Applications

Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and diazepane ring play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate and analogous compounds:

Key Structural and Functional Insights

- Ring Size and Fluorination: The target compound’s seven-membered diazepane ring offers conformational flexibility compared to smaller azetidine derivatives (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate). The 6,6-difluoro substitution likely increases ring rigidity and lipophilicity relative to non-fluorinated analogs .

- Substituent Effects : The bromopyridyl analog (CAS 1152093-60-1) introduces a halogenated aromatic group, enabling participation in cross-coupling reactions, whereas the phenyl-substituted variant (CAS 941712-23-8) may enhance π-π stacking interactions in target binding .

Physicochemical and Reactivity Differences

- Synthetic Utility : Fluorinated diazepanes like the target compound are often synthesized via nucleophilic fluorination or deprotection strategies, as seen in related diazepane carboxylate syntheses (e.g., LiOH-mediated deprotection in isopropyl alcohol/water systems) .

Biological Activity

Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate (CAS No. 1166820-07-0) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C10H18F2N2O2

- Molecular Weight : 236.26 g/mol

- Structure : The compound features a diazepane ring with two fluorine atoms and a tert-butyl ester functional group.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications:

2. Enzyme Inhibition

Research indicates that compounds with similar structures may act as inhibitors of specific enzymes involved in metabolic pathways. For example:

- Inhibition of Mpro (Main Protease) : Some diazepane derivatives have been evaluated for their ability to inhibit viral proteases, which are critical in the lifecycle of viruses such as SARS-CoV-2. Although direct studies on this compound are lacking, its potential as an enzyme inhibitor warrants further investigation.

Table 1: Summary of Biological Activities of Diazepane Derivatives

The biological activity of this compound may involve several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Enzyme Interaction : The presence of fluorine atoms may enhance binding affinity to target enzymes or receptors.

Safety and Toxicity

While the compound has shown potential biological activity, safety assessments are crucial. The Material Safety Data Sheet (MSDS) indicates precautionary measures due to potential hazards associated with exposure to the compound. It is essential for researchers to adhere to safety protocols when handling this chemical.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate?

A common approach involves nucleophilic substitution or carboxylation reactions. For example, tert-butyl 1,4-diazepane-1-carboxylate derivatives can be synthesized by reacting diazepane precursors with tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0°C . Subsequent fluorination steps may employ fluorinating agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce difluoro groups at the 6,6-positions. Post-synthesis purification often involves liquid-liquid extraction (e.g., ethyl acetate/water) and drying with Na₂SO₄ .

Q. What safety precautions are critical during handling?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Key precautions include:

- PPE : Nitrile gloves, EN 166-certified goggles, and lab coats.

- Engineering controls : Fume hoods to prevent aerosol/dust inhalation.

- Storage : 2–8°C in airtight, light-protected containers to avoid degradation .

- Spill management : Use inert absorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Q. How is structural characterization typically performed?

- NMR : ¹⁹F NMR is critical for confirming difluoro substitution patterns.

- Mass spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₈F₂N₂O₂; theoretical MW 260.13) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, though this requires high-purity crystals .

Advanced Research Questions

Q. How can reaction yields be optimized during fluorination?

Yields depend on fluorinating agent selection and reaction kinetics. For example, DAST may provide higher selectivity but requires strict moisture control. Catalytic additives like ZnCl₂ (1 mol%) in methanol have been shown to improve yields in analogous diazepane syntheses by stabilizing intermediates . Monitoring reaction progress via TLC or in-situ ¹⁹F NMR can help identify optimal quenching times .

Q. What strategies address purity challenges in the final product?

- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) resolves Boc-protected intermediates from fluorinated byproducts.

- Recrystallization : Use tert-butyl methyl ether (MTBE) for high-purity (>95%) crystallization .

- Analytical QC : LC-MS with UV detection (λ = 254 nm) ensures <5% impurities .

Q. Are there mechanistic insights into side-reactions during synthesis?

Competing pathways include:

- Hydrolysis : Boc-group cleavage under acidic/basic conditions, detectable via FT-IR (loss of C=O stretch at ~1700 cm⁻¹).

- Ring-opening : Fluorination at elevated temperatures can destabilize the diazepane ring, leading to lactam byproducts. Kinetic studies using DFT calculations are recommended to map energy barriers .

Contradictions & Recommendations

- Storage stability : While most protocols recommend 2–8°C , some analogues show stability at –20°C for long-term storage. Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate conditions .

- Purity thresholds : Supplier-reported purity (95% ) may not meet pharmacological standards. Repurify via preparative HPLC (C18 column, acetonitrile/water) for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.